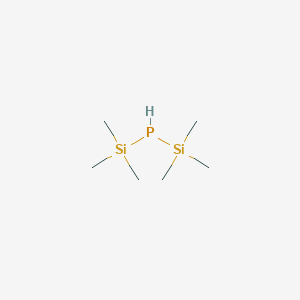

Phosphine, bis(trimethylsilyl)-

Description

Overview and Academic Significance

Bis(trimethylsilyl)phosphine, with the chemical formula HP(Si(CH₃)₃)₂, is a key reagent and intermediate in organophosphorus chemistry. Its academic significance stems from the versatile reactivity of the P-H and P-Si bonds. The presence of two trimethylsilyl (B98337) groups imparts considerable steric bulk and influences the electronic properties of the phosphorus atom, leading to unique chemical behavior. This compound and its derivatives are instrumental in the synthesis of a wide array of phosphorus-containing molecules, including phosphides, phosphinidenes, and phosphaalkenes. acs.orgrsc.org The coordination chemistry of the bis(trimethylsilyl)phosphide ligand, {P(SiMe₃)₂}⁻ (often abbreviated as P′′), has been a subject of extensive research, providing novel structural motifs and potential applications in catalysis and materials science. rsc.orgrsc.org

Historical Context and Evolution of Research

The exploration of silylphosphorus compounds has a rich history, with research evolving from simple silylphosphines to more complex and sterically demanding systems.

The first report of a bis(trimethylsilyl)phosphide complex dates back over half a century, marking a significant milestone in the field. rsc.orgrsc.org Early synthetic methods often involved the reaction of alkali metal phosphides with chlorotrimethylsilane (B32843). Since these initial discoveries, research has expanded to include a comprehensive study of the synthesis, characterization, and reactivity of bis(trimethylsilyl)phosphide complexes with a wide range of elements across the periodic table. rsc.orgrsc.orgnih.gov Advances in spectroscopic techniques, particularly ³¹P NMR spectroscopy, have been crucial in characterizing these compounds and understanding their solution-state behavior. rsc.org The development of s-block bis(trimethylsilyl)phosphide complexes as ligand transfer agents has further broadened the scope of their application in synthesis. rsc.org

The development of bis(trimethylsilyl)phosphide chemistry has often been compared to that of its lighter group 15 congener, bis(trimethylsilyl)amide, {N(SiMe₃)₂}⁻ (N′′). rsc.org While the coordination chemistry of N′′ is more extensively developed, with a significantly larger number of structurally authenticated metal complexes, the chemistry of P′′ is considered relatively underdeveloped. rsc.org This disparity can be attributed to several factors, including the pyrophoric and toxic nature of the s-block P′′ salts and the hazardous procedures often required for their synthesis. rsc.orgnih.gov

Despite these challenges, the unique properties of the bis(trimethylsilyl)phosphide ligand have driven continued research. The softer nature of the phosphorus donor atom and the longer M-P bonds compared to M-N bonds lead to a higher propensity for bridging metal ions and the formation of unique coordination geometries. rsc.org

| Feature | Bis(trimethylsilyl)amide (N′′) | Bis(trimethylsilyl)phosphide (P′′) |

| Number of Structurally Authenticated Metal Complexes (CSD Survey) | 4062 | 210 |

| Handling Concerns | Less hazardous | Pyrophoric, malodorous, toxic |

| Bonding | Shorter M-N bonds | Longer M-P bonds, higher bridging propensity |

| Donor Atom | Harder nitrogen donor | Softer phosphorus donor |

| Research Status | Extensively developed | Relatively underdeveloped |

This table provides a comparative overview of research development between bis(trimethylsilyl)amide and bis(trimethylsilyl)phosphide. rsc.org

Structural and Electronic Considerations in the Bis(trimethylsilyl)phosphine Framework

The structure and electronic properties of bis(trimethylsilyl)phosphine are central to its reactivity. The two bulky trimethylsilyl groups create a sterically hindered environment around the phosphorus atom. The Si-P bonds are relatively weak and polar, making them susceptible to cleavage in various chemical reactions. uni-stuttgart.de

The electronic nature of the trimethylsilyl group, being electropositive relative to carbon, plays a significant role. acs.org This electropositive character can influence the acidity of the P-H proton and the nucleophilicity of the phosphorus atom. The geometry at the phosphorus center and the Si-P-Si bond angle are influenced by the steric repulsion between the trimethylsilyl groups and the electronic effects of the substituents. In bis(trimethylsilyl)phosphide complexes, the geometry at the phosphorus atom can vary from pyramidal to nearly planar, influencing its donor properties. rsc.org For instance, a nearly planar phosphorus atom can act as a π-donor, leading to shorter metal-phosphorus bond lengths. rsc.org

Comparative Analysis with Sterically Hindered Group 15 Congeners

A comparative analysis of bis(trimethylsilyl)phosphine with other sterically hindered Group 15 silyl (B83357) compounds, particularly silylamines, highlights both similarities and distinct differences in their chemistry. The introduction of bulky silyl groups on the nitrogen atom in silylamines, analogous to the substitution on phosphorus in silylphosphines, leads to compounds with unique reactivity. acs.orgnih.gov

Sterically hindered (silylamino)phosphines, for example, exhibit interesting thermal decomposition pathways and reactivity patterns influenced by the bulky silyl groups. nih.gov The P-N bond distances in these compounds are sensitive to the electronic nature of the substituents on the phosphorus atom. nih.gov

While both silylamines and silylphosphines bearing bulky trimethylsilyl groups offer kinetic stabilization to metal complexes, the differences in the electronic properties and size of nitrogen and phosphorus lead to distinct coordination chemistries. rsc.org The greater polarizability and softer donor character of phosphorus in bis(trimethylsilyl)phosphine and its derivatives result in different bonding interactions and reactivity profiles compared to their nitrogen analogues.

Properties

IUPAC Name |

bis(trimethylsilyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H19PSi2/c1-8(2,3)7-9(4,5)6/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZUHXGURBWKSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)P[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H19PSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339133 | |

| Record name | Phosphine, bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15573-39-4 | |

| Record name | Bis(trimethylsilyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15573-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis Trimethylsilyl Phosphine and Derivatives

Preparation of Bis(trimethylsilyl)phosphine

The direct synthesis of the parent compound, bis(trimethylsilyl)phosphine, is less commonly detailed than that of its more synthetically versatile alkali metal derivatives. However, related chlorinated analogues can be prepared and subsequently functionalized.

Protonation of Bis(trichlorosilyl)phosphide

A significant advancement in bypassing hazardous P₄-based chemistry involves the reduction of phosphate (B84403) sources to form the bis(trichlorosilyl)phosphide anion, [P(SiCl₃)₂]⁻. This anion serves as a pivotal intermediate for organophosphorus synthesis. researchgate.netresearchgate.net The synthesis is achieved by reducing sources like tetrabutylammonium (B224687) dihydrogen phosphate ([TBA][H₂PO₄]) with trichlorosilane (B8805176) (HSiCl₃). researchgate.netresearchgate.net

The balanced equation for the formation of the tetrabutylammonium salt of the anion is: [H₂PO₄]⁻ + 10 HSiCl₃ → [P(SiCl₃)₂]⁻ + 4 O(SiCl₃)₂ + 6 H₂ researchgate.net

This reactive anion, [P(SiCl₃)₂]⁻, can then be protonated to yield bis(trichlorosilyl)phosphine, HP(SiCl₃)₂. Specifically, the reaction of the tetra-n-butylammonium salt, [TBA][P(SiCl₃)₂], with triflic acid produces bis(trichlorosilyl)phosphine in a 36% yield. researchgate.netacs.org This product is a valuable reagent for further reactions, such as the photochemical hydrophosphination of olefins. acs.org

Synthesis of Lithium Bis(trimethylsilyl)phosphide and Analogous Salts

Alkali metal bis(trimethylsilyl)phosphides are highly reactive and widely used reagents for introducing the P(SiMe₃)₂ moiety. nbinno.com These salts are typically prepared from tris(trimethylsilyl)phosphine (B101741).

The reaction of tris(trimethylsilyl)phosphine with an alkali metal tert-butoxide, such as potassium tert-butoxide (KO-t-Bu), effectively cleaves one of the silicon-phosphorus bonds to generate the corresponding phosphide (B1233454) salt and trimethylsilyl (B98337) tert-butyl ether.

Reaction Scheme: P(SiMe₃)₃ + KOtBu → KP(SiMe₃)₂ + Me₃SiO-t-Bu

This method is a standard procedure for generating salts like lithium, sodium, and potassium bis(trimethylsilyl)phosphide. The lithium salt, often prepared as a bis(tetrahydrofuran) adduct, LiP(SiMe₃)₂·2THF, is a particularly useful reagent in organophosphorus chemistry. nbinno.com The structural nature of these salts in the solid state can vary, with adducts forming dimers or larger aggregates depending on the coordinating solvent used. cardiff.ac.uk

| Phosphine (B1218219) Precursor | Reagent | Product Salt | Byproduct |

|---|---|---|---|

| Tris(trimethylsilyl)phosphine | Potassium tert-butoxide | Potassium bis(trimethylsilyl)phosphide | Trimethylsilyl tert-butyl ether |

| Tris(trimethylsilyl)phosphine | Sodium tert-butoxide | Sodium bis(trimethylsilyl)phosphide | Trimethylsilyl tert-butyl ether |

| Tris(trimethylsilyl)phosphine | Lithium tert-butoxide | Lithium bis(trimethylsilyl)phosphide | Trimethylsilyl tert-butyl ether |

Derivatization from Tris(trimethylsilyl)phosphine

Tris(trimethylsilyl)phosphine, P(SiMe₃)₃, is the primary precursor for producing bis(trimethylsilyl)phosphide derivatives. It is a colorless liquid that serves as a key reagent in the synthesis of a wide range of organophosphorus compounds, including those with phosphorus-element multiple bonds. nbinno.com

The most common derivatization, as noted previously, is the cleavage of a P-Si bond to form alkali metal phosphides. This reaction highlights the lability of the P-Si bond, which is central to the synthetic utility of P(SiMe₃)₃. This reactivity allows for the transfer of the "P(SiMe₃)₂" group to various electrophiles.

Synthetic Routes to Related Silylphosphorus Compounds

Bis(trimethylsilyl)phosphonite Synthesis from Hypophosphorous Acid

Bis(trimethylsilyl)phosphonite, HP(OSiMe₃)₂, is a structural isomer of bis(trimethylsilyl)phosphine and a valuable P-nucleophile. Efficient synthetic methods have been developed starting from hypophosphorous acid or its salts.

One established method involves heating ammonium (B1175870) hypophosphite with hexamethyldisilazane (B44280) (HMDS). The reaction proceeds with the evolution of ammonia (B1221849) gas, yielding bis(trimethylsilyl)phosphonite as a colorless, pyrophoric oil.

Another approach involves a cascade reaction where hypophosphorous acid is silylated in situ. The reaction of hypophosphorous acid with N,O-bis(trimethylsilyl)acetamide (BSA) generates bis(trimethylsilyl)phosphonite (BTSP), which can then be used directly for subsequent reactions, such as additions to electrophiles. This method has been applied to the synthesis of various α-aminophosphinates.

| Phosphorus Source | Silylating Agent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ammonium hypophosphite | Hexamethyldisilazane (HMDS) | 120-130 °C, 2 hours | 85% | researchgate.net |

| Hypophosphorous acid | N,O-bis(trimethylsilyl)acetamide (BSA) | 0 °C, 40 min | In situ generation | dtic.mil |

Synthesis of Silylamino-substituted Phosphines

Silylamino-substituted phosphines are an important class of compounds where one or more amino groups, substituted with silyl (B83357) groups, are attached to a phosphorus atom. The "Wilburn Method" is a prominent route for their synthesis. This procedure typically involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with a lithiated silylamine, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂).

For example, treating PCl₃ with one equivalent of LiN(SiMe₃)₂ yields the aminodichlorophosphine, (Me₃Si)₂NPCl₂. This intermediate can then be reacted with other nucleophiles, like organolithium reagents (RLi), to produce various silylamino-substituted phosphines.

Another common strategy is the reaction between a chlorophosphine and a lithiated amine. The synthesis of [bis(trimethylsilyl)amino]dimethylphosphine, (Me₃Si)₂NPMe₂, is achieved by reacting chlorodimethylphosphine (B1581527) with LiN(SiMe₃)₂ in an ether solution, affording the product in yields of 60-70%. rsc.org

Furthermore, sterically hindered silylamino-phosphines can be prepared through deprotonation/substitution pathways. Hindered disilylamines are first treated with a strong base like n-butyllithium to form the N-lithio derivative, which is then reacted sequentially with a chlorophosphine (e.g., PCl₃ or PhPCl₂) and an organolithium reagent (e.g., MeLi) to furnish the desired phosphine in high yields. tandfonline.com

Chemical Reactivity and Transformation Pathways

Fundamental Reaction Mechanisms

The reactivity of bis(trimethylsilyl)phosphine is governed by two primary pathways: nucleophilic attack at the phosphorus atom and radical reactions involving the phosphorus center. The presence of the electropositive trimethylsilyl (B98337) groups significantly influences the electronic properties and reactivity of the phosphorus atom.

The phosphorus atom in bis(trimethylsilyl)phosphine and its conjugate base, the bis(trimethylsilyl)phosphide anion [P(SiMe₃)₂]⁻, is a potent nucleophile. nih.govrsc.org This nucleophilicity drives reactions with a wide variety of electrophiles. The phosphide (B1233454) anion, typically generated in situ by deprotonating HP(SiMe₃)₂ with a strong base like an organolithium reagent, is a particularly powerful and synthetically useful nucleophile. thieme-connect.de

These nucleophilic substitution reactions are fundamental for creating new carbon-phosphorus and element-phosphorus bonds. For instance, the reaction of bis(trimethylsilyl)phenylphosphine with chiral aldehydes, such as (R)-glyceraldehyde acetonide, proceeds via nucleophilic attack of the phosphorus on the carbonyl carbon to form tertiary phosphines. mdpi.com Similarly, lithium bis(trimethylsilyl)phosphide reacts readily with various organic electrophiles, including element halides and carboxylic acid chlorides. researchgate.net The initial nucleophilic attack is often followed by the elimination of a trimethylsilyl group, driven by the formation of strong silicon-oxygen or silicon-halogen bonds.

Table 1: Examples of Nucleophilic Reactions

| Reactant | Electrophile | Product Type | Reference |

|---|---|---|---|

| Bis(trimethylsilyl)phenylphosphine | (R)-Glyceraldehyde acetonide | Tertiary bis(glyceryl)phosphine | mdpi.com |

| Lithium bis(trimethylsilyl)phosphide | Carboxylic acid chlorides | Acylphosphines | researchgate.net |

| Lithium bis(trimethylsilyl)phosphide | Element halides | Element-phosphorus compounds | researchgate.net |

Bis(trimethylsilyl)phosphine can participate in radical reactions, typically initiated by heat or UV irradiation. documentsdelivered.comnih.gov The P-H bond can undergo homolytic cleavage to generate the corresponding phosphinyl radical, ·P(SiMe₃)₂. nih.govrsc.org This radical species can then engage in addition reactions, particularly with unsaturated substrates like alkenes. acs.org

Studies on the comparative reactivity of silylphosphines show that the tendency to engage in radical reactions decreases with increased silyl (B83357) substitution; thus, PH₃ > Me₃SiPH₂ > (Me₃Si)₂PH. acs.org Nevertheless, (Me₃Si)₂PH readily undergoes radical-initiated additions to various alkenes, including vinyl- and allyl-phosphines and dienes like norbornadiene. acs.org The mechanism for these hydrophosphination reactions is understood to be a radical process. nih.govacs.org The trimethylsilyl groups are thought to have a stabilizing effect on the phosphinyl radical intermediate. nih.gov The stability of phosphinyl radicals can be further enhanced by the presence of bulky substituents, which sterically hinder dimerization. researchgate.netacs.org

Table 2: Products from Radical Reactions of (Me₃Si)₂PH with Alkenes

| Alkene Substrate | Product | Reference |

|---|---|---|

| Diphenylvinylphosphine (Ph₂PCH=CH₂) | Ph₂PCH₂CH₂P(SiMe₃)₂ | acs.org |

| Norbornadiene | (Me₃Si)₂PC₇H₉ | acs.org |

Silicon-Phosphorus Bond Cleavage Reactions

The silicon-phosphorus bond in bis(trimethylsilyl)phosphine is relatively weak and polar, making it susceptible to cleavage by a variety of reagents, particularly protic sources and electrophiles. researchgate.net This reactivity is a cornerstone of its synthetic utility, as the trimethylsilyl group can act as a leaving group, facilitating the formation of new bonds at phosphorus.

A classic example of Si-P bond cleavage is the reaction with alcohols (alcoholysis). For instance, tris(trimethylsilyl)phosphine (B101741), P(SiMe₃)₃, reacts with one equivalent of methanol (B129727) to selectively cleave a single Si-P bond, yielding bis(trimethylsilyl)phosphine, HP(SiMe₃)₂, and methoxytrimethylsilane. thieme-connect.de This provides a controlled method for the synthesis of secondary silylphosphines.

The Si-P bond is also readily cleaved by element halides. The reaction of tert-butylbis(trimethylsilyl)phosphane with hexachlorodisilane (B81481) results in the exchange of a trimethylsilyl group for a trichlorosilyl (B107488) group, demonstrating the lability of the Si-P bond in the presence of silicon electrophiles. researchgate.net This cleavage is a general feature, and reactions with various electrophiles often proceed via the fission of the Si-P bond. researchgate.netrsc.org

Transformations Involving Carbon-Phosphorus Bond Formation

Bis(trimethylsilyl)phosphine is a key reagent for forming new carbon-phosphorus (C-P) bonds, which are fundamental structures in a vast array of organophosphorus compounds. Its utility is particularly evident in hydrophosphination reactions and in the synthesis of compounds with carbon-phosphorus multiple bonds.

Hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, is an atom-economical method for C-P bond formation. Bis(trimethylsilyl)phosphine serves as an effective phosphine (B1218219) source in these reactions. acs.org While radical-initiated hydrophosphination is possible acs.org, transition-metal catalysis offers a powerful alternative for controlling selectivity. acs.org

Rhodium-catalyzed hydrophosphination of alkynes with silylphosphines provides a highly regioselective and syn-selective route to alkenylphosphines. acs.org In this process, the silylphosphine acts as a synthetic equivalent of a secondary phosphine. The catalytic cycle is believed to involve the cleavage of the Si-P bond. acs.org This method is tolerant of various functional groups on the alkyne substrate. acs.org Photochemical methods, which proceed via a radical mechanism, have also been developed for the hydrophosphination of olefins using related silylphosphonites, highlighting the general utility of silyl-phosphorus compounds in these transformations. nih.govacs.orgbohrium.com

Table 3: Rhodium-Catalyzed Hydrophosphination of Alkynes with a Silylphosphine

| Alkyne | Silylphosphine | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | Ph₂P-SiMe₃ | (E)-PhCH=CH(PPh₂) | 95% | acs.org |

| 1-Hexyne | Ph₂P-SiMe₃ | (E)-n-BuCH=CH(PPh₂) | 95% | acs.org |

| Methyl propiolate | Ph₂P-SiMe₃ | (E)-MeO₂CCH=CH(PPh₂) | 94% | acs.org |

Bis(trimethylsilyl)phosphine and its tris-silylated analogue are crucial starting materials for the synthesis of low-coordinate phosphorus compounds, namely phosphaalkenes (P=C) and phosphaalkynes (P≡C).

A common and effective route involves the reaction of a silylphosphine, such as tris(trimethylsilyl)phosphine, with an acyl chloride. thieme-connect.de This condensation reaction initially forms an acylphosphine. This intermediate is generally unstable and rapidly undergoes a documentsdelivered.comacs.org-silyl shift, where a trimethylsilyl group migrates from the phosphorus atom to the carbonyl oxygen, to generate a silylated phosphaalkene (a P-silyloxy vinylene phosphine). wikipedia.orguni-rostock.de

These phosphaalkene intermediates can then be converted into phosphaalkynes through a β-elimination reaction. thieme-connect.de By heating the phosphaalkene, typically in the presence of a base like solid sodium hydroxide, a molecule of hexamethyldisiloxane (B120664) [(Me₃Si)₂O] is eliminated, resulting in the formation of the P≡C triple bond. thieme-connect.dewikipedia.org This strategy has been successfully used to synthesize a variety of kinetically stabilized phosphaalkynes. wikipedia.org

Rearrangement Processes

Thermolytic Rearrangements

While specific studies on the purely thermolytic rearrangement of isolated bis(trimethylsilyl)phosphine are not extensively detailed in the provided context, related research on similar compounds provides insights. For instance, the thermolytic rearrangement of certain bis(phosphine)platinum(II) complexes involves a β-alkyl transfer mechanism. acs.org Additionally, thermal rearrangements have been observed in bis(hydroxymethyl)phosphines, which upon heating, can rearrange to form P-chiral phosphine oxides. researchgate.net These examples suggest that under thermal stress, silyl groups or other substituents on a phosphine core can undergo migration or elimination, although the specific pathways for bis(trimethylsilyl)phosphine itself require further dedicated investigation.

Intramolecular Silyl Group Migrations

Intramolecular silyl group migrations are a known phenomenon in organosilicon and organophosphorus chemistry. In the fragmentation of bis(trimethylsilyl) ethers of diols, for example, the rearrangement of a trimethylsilyl (TMS) cation and a neutral (CH₃)₂Si=O species has been observed. nih.gov This migration is influenced by the ability of the molecular framework to delocalize charge. nih.gov While direct studies on intramolecular silyl group migrations in bis(trimethylsilyl)phosphine are not explicitly detailed, the tendency for such migrations in related systems suggests that under certain reaction conditions, a trimethylsilyl group could potentially migrate from the phosphorus atom to another reactive site within a molecule.

Reactions with Electrophiles and Lewis Acids

Bis(trimethylsilyl)phosphine and its derivatives readily react with a variety of electrophiles due to the nucleophilic character of the phosphorus atom and the propensity for P-Si bond cleavage. uni-stuttgart.de These reactions are fundamental to its utility as a synthon for introducing phosphorus into organic and inorganic molecules.

The interaction with alkyl and acyl halides is a common application. For instance, tris(trimethylsilyl)phosphine, a closely related compound, reacts with alkyl or aryl halides to form substituted phosphines. youtube.com Similarly, bis(trimethylsilyl)phosphine can be expected to react with electrophiles like chlorodiphenylphosphine. rsc.org The reaction with α-halo carbonyl compounds, in the presence of chlorotrimethylsilane (B32843) and triethylamine, leads to the formation of substituted O,O-divinyl-O-trimethylsilyl phosphates. tandfonline.com

The reactivity with Lewis acids is also a significant aspect of its chemistry. Phosphorus compounds can act as Lewis bases through their lone pair of electrons. rsc.org However, the interaction with Lewis acids can lead to the formation of adducts and subsequent transformations. For example, the reaction of tris(trimethylsilyl)phosphine with dimethylaluminum chloride results in the formation of novel organoaluminum-phosphorus compounds. researchgate.net The nature of the interaction with Lewis acids can range from simple adduct formation to more complex reactions involving bond cleavage and rearrangement, depending on the strength of the Lewis acid and the reaction conditions. beilstein-journals.orgacs.orgsavemyexams.com

Table 1: Reactions of Bis(trimethylsilyl)phosphine with Electrophiles

| Electrophile | Product Type | Reference |

|---|---|---|

| Alkyl/Aryl Halides | Substituted Phosphines | youtube.com |

| Chlorodiphenylphosphine | Tetraphosphines (from a related precursor) | rsc.org |

| α-Halo Carbonyl Compounds | Substituted O,O-divinyl-O-trimethylsilyl phosphates | tandfonline.com |

| Dimethylaluminum Chloride | Organoaluminum-phosphorus compounds | researchgate.net |

Oxidation and Reduction Pathways

The phosphorus atom in bis(trimethylsilyl)phosphine is in a low oxidation state (P(III)) and is therefore susceptible to oxidation. Reaction with molecular oxygen can lead to the formation of the corresponding phosphine oxide. acs.orgacs.org However, rearrangements can occur, as seen in the oxidation of [bis(trimethylsilyl)amino]dimethylphosphine, which yields a rearranged P,P-dimethyl-P-trimethylsiloxy-N-trimethylsilylphosphinimine rather than the simple phosphine oxide. acs.org This highlights the potential for silyl group migration during oxidation processes. The reduction of phosphine oxides back to the corresponding phosphine is a synthetically important transformation, often requiring potent reducing agents like silanes. researchgate.netnih.gov

The reduction of bis(trimethylsilyl)phosphine itself is less common, as it is often used as a starting material in a reduced form. However, its derivatives can be involved in redox reactions. For example, the reduction of certain organophosphorus compounds with alkali metals can lead to the formation of primary and secondary phosphines. nih.gov

Staudinger Reactivity in Azido-Phosphine Systems

The Staudinger reaction is a well-established method for the conversion of an organic azide (B81097) to an amine via an iminophosphorane intermediate, formed by the reaction of the azide with a phosphine. wikipedia.orgthermofisher.com Bis(trimethylsilyl)phosphine, as a P(III) compound, is expected to participate in this type of reaction.

The reaction begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to a phosphazide (B1677712) intermediate. nih.gov This intermediate then undergoes cyclization and subsequent loss of dinitrogen to form an iminophosphorane. wikipedia.orgnih.gov In the presence of water, this iminophosphorane can be hydrolyzed to a primary amine and the corresponding phosphine oxide. wikipedia.orgyoutube.com

Recent research has explored the chemoselective Staudinger reactivity of bis(azido)phosphines. surfacesciencewestern.com In these systems, the reaction with a phosphine can be controlled to occur at only one of the two azide groups, leading to the formation of mono(phosphinimino)azidophosphines. surfacesciencewestern.com This selectivity is influenced by electronic factors, where the conversion of one azide group to a phosphinimine deactivates the second azide group towards further reaction. surfacesciencewestern.com While this specific study focuses on a more complex system, the fundamental principles of Staudinger reactivity are directly applicable to the potential reactions of bis(trimethylsilyl)phosphine with azides.

Table 2: Key Steps in the Staudinger Reaction

| Step | Description | Reference |

|---|---|---|

| 1 | Nucleophilic attack of the phosphine on the terminal nitrogen of the azide. | nih.gov |

| 2 | Formation of a phosphazide intermediate. | nih.gov |

| 3 | Electrocyclization and loss of N₂ to form an iminophosphorane. | wikipedia.orgnih.gov |

| 4 | Hydrolysis of the iminophosphorane to a primary amine and a phosphine oxide. | wikipedia.org |

Coordination Chemistry of Bis Trimethylsilyl Phosphide Ligands

Ligand Characteristics and Coordination Modes

The utility of the P′′ ligand in stabilizing a wide array of metal complexes stems from a combination of its steric and electronic properties. nih.gov These factors directly influence the coordination number, geometry, and reactivity of the resulting metal complexes.

The bis(trimethylsilyl)phosphide ligand's coordination behavior is heavily influenced by both steric and electronic factors. The two bulky trimethylsilyl (B98337) (SiMe₃) groups provide significant kinetic stabilization to the metal center, shielding it from further reactions. nih.gov This steric hindrance is a key feature, comparable to the widely used bis(trimethylsilyl)amide (N′′) ligand. nih.govrsc.org

However, the electronic nature of the P′′ ligand distinguishes it from its amide counterpart. Key differences arise from the fundamental properties of phosphorus versus nitrogen:

Bond Length: Metal-phosphorus (M-P) bonds are inherently longer than corresponding metal-nitrogen (M-N) bonds. This increased bond length reduces steric crowding around the metal center, which can allow for higher coordination numbers compared to analogous N′′ complexes. researchgate.netnih.gov

Polarizability: As a heavier and less electronegative element, phosphorus is a softer donor atom than nitrogen. This "softer" nature makes the P′′ ligand more suitable for stabilizing complexes with softer metal ions. researchgate.netnih.gov

Bridging Propensity: The combination of longer M-P bonds and the softer nature of the phosphorus donor atom gives the P′′ ligand a higher tendency to act as a bridging ligand between two or more metal centers compared to the N′′ ligand. researchgate.net

The bis(trimethylsilyl)phosphide ligand exhibits versatile coordination capabilities, readily adopting both monodentate (terminal) and bridging geometries. In a monodentate fashion, the ligand binds to a single metal center through its phosphorus atom.

More complex structures are formed when the ligand acts as a bridge. It can bridge two metal centers (μ₂-bridging) or even three (μ₃-bridging), a feature that is less common for the N′′ analogue. nih.gov This bridging capability is crucial in the formation of multinuclear metal complexes and clusters. For example, lanthanide complexes have been synthesized that showcase a variety of coordination modes, including μ₂-Yb,K, μ₃-K₃, and μ₃-K₂Yb bridges. nih.gov Similarly, a magnesium complex featuring bridging Mg-P bonds with a bond length of 2.5624(7) Å has been characterized. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with the P′′ ligand typically involves salt metathesis reactions. nih.gov Alkali metal salts of the ligand, such as Li{P(SiMe₃)₂} and K{P(SiMe₃)₂}, are common starting materials. researchgate.net These reagents, however, are often pyrophoric, malodorous, and toxic, requiring careful handling. researchgate.netnih.gov The synthesis of the ligand transfer agents themselves can also be hazardous, often starting from tris(trimethylsilyl)phosphine (B101741), P(SiMe₃)₃, which is prepared on a large scale from red phosphorus and chlorotrimethylsilane (B32843). researchgate.netnih.gov

A significant advantage in the characterization of these complexes is the presence of the phosphorus-31 nucleus, which is 100% abundant and has a nuclear spin of I = ½. This allows for the routine use of ³¹P NMR spectroscopy, which provides a valuable tool for analyzing the structure and bonding in solution. researchgate.net

The first reports of s-block metal complexes containing the P′′ ligand appeared decades ago. nih.gov These complexes are important as starting materials for synthesizing p-, d-, and f-block phosphide (B1233454) complexes through salt metathesis. researchgate.net The synthesis of K{P(SiMe₃)₂} from red phosphorus, sodium, and trimethylsilylchloride in dimethoxyethane (DME) is a key procedure, though hazardous. researchgate.netrsc.org

Characterization often involves single-crystal X-ray diffraction and NMR spectroscopy. For example, bimetallic complexes of heavier alkaline earth metals like calcium and barium have been synthesized, such as [Ca{P(SiMe₃)₂}{N(SiMe₃)₂}(THF)]₂, which contains bridging P′′ ligands. rsc.org

Complexes of the p-block elements with the bis(trimethylsilyl)phosphide ligand are the most numerous, with 94 structurally authenticated examples. researchgate.net The steric bulk of the P′′ ligand plays a significant role in determining the geometry of these complexes. For instance, in a comparison of gallium and indium complexes, the larger ionic radius of indium allows it to accommodate the steric bulk of both an alkyl group and the P′′ ligand in a planar geometry, whereas the analogous gallium complex is not planar. rsc.org This highlights how the interplay between the size of the metal ion and the steric demands of the ligands dictates the final structure. rsc.org

There are 64 structurally characterized d-block metal complexes incorporating the P′′ ligand. researchgate.net These complexes are synthesized through various routes, including salt metathesis from alkali metal phosphides and transition metal halides. The resulting compounds exhibit a range of coordination numbers and geometries, influenced by the electronic configuration of the d-metal and the steric profile of the P′′ ligand. The synthesis of phosphaalkene complexes of tungsten, for example, has been achieved where the ligand coordinates to a W(CO)₅ fragment. acs.org The rich and varied chemistry of these d-block complexes continues to be an active area of research.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of Phosphine (B1218219), bis(trimethylsilyl)-. It provides detailed information about the molecule's structure, bonding, and dynamic behavior in solution.

31P NMR Chemical Shift Analysis and Coupling Constants

31P NMR spectroscopy is particularly informative for phosphorus-containing compounds. youtube.com The phosphorus-31 nucleus has a spin of I = 1/2 and is 100% naturally abundant, making it highly amenable to NMR studies. The chemical shift of the phosphorus nucleus in Phosphine, bis(trimethylsilyl)- provides insight into its electronic environment.

The 31P NMR spectrum of Phosphine, bis(trimethylsilyl)- typically shows a single resonance, indicating the presence of a single phosphorus environment. The exact chemical shift can vary depending on the solvent and concentration. However, a representative chemical shift for Phosphine, bis(trimethylsilyl)- is approximately -234 ppm relative to 85% H₃PO₄. sjtu.edu.cn This upfield shift is characteristic of phosphines with electropositive substituents like the trimethylsilyl (B98337) groups.

Coupling between the phosphorus nucleus and the protons of the trimethylsilyl groups can also be observed. The magnitude of the P-H coupling constant provides valuable structural information.

Table 1: 31P NMR Data for Phosphine, bis(trimethylsilyl)- and Related Compounds

| Compound | 31P Chemical Shift (δ, ppm) |

| PH₃ | -240.00 sjtu.edu.cn |

| PPh₃ | -6.00 sjtu.edu.cn |

| P(C₆H₁₁)₃ | 10.50 sjtu.edu.cn |

| P[Si(CH₃)₃]₂H | -234.00 sjtu.edu.cn |

| PCl₃ | 219.00 sjtu.edu.cn |

1H and 13C NMR for Silyl (B83357) Group Characterization

1H and 13C NMR spectroscopy are essential for characterizing the trimethylsilyl [(CH₃)₃Si] groups within the molecule.

In the 1H NMR spectrum, the eighteen equivalent protons of the two trimethylsilyl groups give rise to a single, sharp resonance. This signal typically appears in the upfield region of the spectrum, characteristic of protons on silicon. A representative chemical shift for the methyl protons in Phosphine, bis(trimethylsilyl)- is around 0.2 ppm.

The 13C NMR spectrum shows a single resonance for the six equivalent methyl carbons of the trimethylsilyl groups. The chemical shift for these carbons is typically observed at a low frequency.

Table 2: 1H and 13C NMR Data for the Trimethylsilyl Groups in Phosphine, bis(trimethylsilyl)-

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| 1H | ~0.2 | Singlet |

| 13C | Varies | Singlet |

Multinuclear NMR for Metal-Phosphorus Interactions

Phosphine, bis(trimethylsilyl)- is widely used as a ligand in coordination chemistry to form metal phosphide (B1233454) complexes. rsc.org Multinuclear NMR is a powerful tool for studying the interaction between the phosphorus atom and various metal centers. rsc.org

When Phosphine, bis(trimethylsilyl)- coordinates to a metal, significant changes are observed in the 31P NMR spectrum. The chemical shift of the phosphorus resonance can shift dramatically upon coordination, and the magnitude and direction of this shift provide information about the nature of the metal-phosphorus bond. Furthermore, if the metal nucleus is NMR-active (e.g., ¹⁹⁵Pt, ¹⁰³Rh), coupling between the metal and phosphorus nuclei can be observed, providing direct evidence of coordination and information about the bond strength.

For example, in a study of tripodal phosphine ligands and their trinuclear palladium complexes, the coordination of the phosphine to the palladium centers resulted in a characteristic downfield shift of the 31P{¹H} NMR signals. mdpi.com

Advanced NMR Techniques (e.g., NOESY)

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide further insights into the three-dimensional structure and dynamics of Phosphine, bis(trimethylsilyl)- and its derivatives in solution. NOESY experiments detect through-space interactions between nuclei that are in close proximity. This can be used to establish spatial relationships between the trimethylsilyl groups and other parts of the molecule or with other molecules in solution.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A single crystal X-ray diffraction study of a related bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide revealed a tetracoordinate geometry around the phosphorus atom. semanticscholar.orgresearchgate.netmdpi.com While the full crystal structure of the parent Phosphine, bis(trimethylsilyl)- is not detailed in the provided search results, the general methodology involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern. semanticscholar.org This analysis yields an electron density map from which the atomic positions can be determined.

This technique is crucial for understanding the steric and electronic effects of the bulky trimethylsilyl groups on the geometry of the phosphorus center. The solid-state structure provides a benchmark for comparison with computational models and solution-state structures inferred from NMR data. A comprehensive review of bis(trimethylsilyl)phosphide complexes highlights the importance of single crystal XRD in characterizing their diverse coordination modes. rsc.org

Infrared Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. msu.edu For Phosphine, bis(trimethylsilyl)-, the IR spectrum displays characteristic absorption bands corresponding to the stretching and bending vibrations of its various bonds.

Key vibrational modes to be expected in the IR spectrum of Phosphine, bis(trimethylsilyl)- include:

P-H stretching: This vibration typically appears as a sharp, medium-intensity band in the region of 2200-2400 cm⁻¹.

Si-C stretching: These vibrations associated with the trimethylsilyl groups are expected in the fingerprint region.

CH₃ rocking and deformation modes: The methyl groups of the trimethylsilyl fragments will also give rise to characteristic absorptions.

The identification of these vibrational frequencies can be aided by computational calculations. frontiersin.org The IR spectra of related phosphine complexes have been used to distinguish between different isomers, for instance, in square planar bis-triethylphosphine complexes of platinum, palladium, and nickel. rsc.org In a study of bis(2,4,6-trimethylphenyl)phosphine oxide, the IR spectrum was recorded using a KBr pellet. mdpi.com

Mass Spectrometry in Compound Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z). In the characterization of organophosphorus compounds like Phosphine, bis(trimethylsilyl)-, mass spectrometry provides crucial insights into the molecular composition and the connectivity of atoms through the analysis of fragmentation patterns. nih.gov When a molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which can cause the resulting molecular ion to break apart into smaller, characteristic fragment ions.

The study of these fragmentation patterns is essential for the structural elucidation of organophosphorus compounds. oup.comresearchgate.net The fragmentation process often involves the cleavage of the weakest bonds and the formation of the most stable ions. For Phosphine, bis(trimethylsilyl)-, the key bonds are the Phosphorus-Silicon (P-Si) and Silicon-Carbon (Si-C) bonds.

Detailed Research Findings

The mass spectrum of Phosphine, bis(trimethylsilyl)- is characterized by several key fragments that confirm its structure. The molecular ion peak (M+), corresponding to the intact molecule that has lost one electron, is expected at an m/z value corresponding to its molecular weight (178.36 g/mol ). nih.gov However, this peak may be of low intensity or absent in some cases due to the instability of the molecular ion. tutorchase.com

The most prominent features in the mass spectrum arise from the fragmentation of the parent molecule. The fragmentation of silylated compounds is well-documented. nih.gov A very common and abundant fragment observed for compounds containing a trimethylsilyl (TMS) group is the trimethylsilyl cation, [Si(CH3)3]+, which gives a strong signal at m/z 73. ugm.ac.id The presence of this peak is a strong indicator of a TMS moiety in the molecule.

Further fragmentation can occur through the loss of a methyl group (CH3) from the molecular ion or from other fragments. For instance, the loss of a methyl radical from the molecular ion would result in a fragment ion [M - CH3]+ at m/z 163. This fragment corresponds to the structure [(CH3)2Si-P-Si(CH3)3]+.

Cleavage of the P-Si bond is another critical fragmentation pathway. The scission of one P-Si bond would lead to the loss of a trimethylsilyl radical, resulting in a fragment ion [M - Si(CH3)3]+. This would appear at m/z 105, corresponding to the [P(H)Si(CH3)3]+ ion.

The analysis of these distinct fragments allows for a confident identification of Phosphine, bis(trimethylsilyl)-. The presence of the m/z 73 peak confirms the trimethylsilyl groups, while other fragments reveal the phosphorus-containing backbone of the molecule.

Interactive Data Table: Mass Spectrometry Fragmentation of Phosphine, bis(trimethylsilyl)-

The following table summarizes the expected key fragments for Phosphine, bis(trimethylsilyl)- in a mass spectrum.

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Significance |

| 178 | [C6H19PSi2]+ | [P(Si(CH3)3)2H]+ | Molecular Ion (M+) |

| 163 | [C5H16PSi2]+ | [M - CH3]+ | Loss of a methyl group |

| 105 | [C3H10PSi]+ | [M - Si(CH3)3]+ | Loss of a trimethylsilyl group |

| 73 | [C3H9Si]+ | [Si(CH3)3]+ | Trimethylsilyl cation (Base Peak) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding

Gas-phase electron diffraction, combined with quantum-chemical calculations, has been used to determine the geometric parameters and conformation of related silyl (B83357) phosphite (B83602) molecules. For instance, in bis(trimethylsilyl) hypophosphite, the molecule was found to have an asymmetric structure. pleiades.online

In coordination complexes, the electronic structure of the bis(trimethylsilyl)phosphide ligand, {P(SiMe₃)₂}⁻ (often abbreviated as P''), is of significant interest. Computational studies on lanthanide(II) complexes of P'' have shown that the electronic structures differ notably from their bis(trimethylsilyl)amide {N(SiMe₃)₂}⁻ (N'') analogues. nih.gov These differences arise from the softer nature of the phosphorus donor atom and the longer metal-phosphorus (M-P) bonds compared to metal-nitrogen (M-N) bonds. nih.govrsc.org This leads to variations in coordination numbers and magnetic properties. nih.gov

The bonding in metal complexes containing the P'' ligand has been extensively reviewed. The flexibility of the Si-P-Si angle and the electronic properties imparted by the trimethylsilyl (B98337) groups play a key role in the structure and stability of these complexes. nih.govrsc.org DFT calculations help in understanding these interactions by modeling the electron distribution and orbital interactions between the ligand and the metal center. nsf.gov

Table 1: Comparison of Theoretical and Experimental Structural Data

| Compound/Fragment | Method | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|---|

| HP(OSiMe₃)₂ | GED/QC | P-O bond lengths (Å) | - | 1.616, 1.633 |

| HP(OSiMe₃)₂ | GED/QC | O-P-O bond angle (°) | - | 100.8 |

| Neopentylphosphine-Pd Complexes | DFT (BP86, SVWN5) | Pd-P bond lengths (Å) | Brackets experimental | - |

Note: GED stands for Gas-Phase Electron Diffraction; QC for Quantum Chemistry. Data for neopentylphosphine complexes are included for context on the accuracy of DFT methods for similar systems. pleiades.onlinensf.gov

Theoretical Investigations of Reaction Mechanisms and Pathways

Theoretical studies are pivotal in mapping out the reaction mechanisms involving Phosphine (B1218219), bis(trimethylsilyl)- and its corresponding lithium salt, lithium bis(trimethylsilyl)phosphide. These reagents are known to react with a variety of electrophiles through substitution reactions or cleavage of the polar P-Si bonds. uni-stuttgart.deresearchgate.net

For example, the reaction of lithium bis(trimethylsilyl)phosphide with benzophenone (B1666685) is proposed to proceed through a phosphaalkene intermediate, which then dimerizes. researchgate.net Computational studies can model the energetics of such pathways, helping to distinguish between possible intermediates and transition states.

The parent compound, tris(trimethylsilyl)phosphine (B101741), P(SiMe₃)₃, serves as a precursor to lithium bis(trimethylsilyl)phosphide and is used in the synthesis of various organophosphorus compounds, including phosphaalkynes. researchgate.netwikipedia.org The cleavage of a P-Si bond by potassium tert-butoxide is a key step in these syntheses. wikipedia.org

Furthermore, computational studies on related systems, such as the reaction of tris(trimethylsilyl) phosphate (B84403) with lithium tert-butoxide, have been conducted to understand the reaction mechanisms. acs.org These theoretical models provide a framework for understanding the reactivity of the P-Si bond in different chemical environments.

Prediction of Ligand Basicity and Nucleophilicity

The basicity and nucleophilicity of phosphine ligands are critical to their function in catalysis and coordination chemistry. Computational methods offer a way to predict these properties. In general, for similar alkyl groups, the basicity of phosphines follows the order R₃P > R₂PH > RPH₂ > PH₃. manchester.ac.uk

The bis(trimethylsilyl)phosphide ligand (P'') is considered a "soft" donor, which influences its bonding and reactivity. rsc.org This softness, a result of negative hyperconjugation from the silyl groups, makes the ligand charge more diffuse. rsc.org

Computational models can quantify ligand properties. For instance, the Tolman cone angle, a measure of steric bulk, and electronic parameters derived from the vibrational frequencies of nickel-carbonyl complexes are used to classify phosphine ligands. manchester.ac.uk More advanced computational techniques analyze the molecular electrostatic potential minimum (Vmin) to quantify the electronic effects of phosphines. manchester.ac.uk These parameters help in rationalizing and predicting the reactivity of phosphines like Phosphine, bis(trimethylsilyl)- in various reactions.

Table 2: Computationally Derived Ligand Parameters

| Parameter Type | Description | Relevance |

|---|---|---|

| Steric | Tolman Cone Angle (θ) | Measures the steric bulk of a ligand. |

| Steric | Ligand Repulsive Energy (ER) | Derived from molecular mechanics to quantify steric size. |

| Electronic | Vmin | Molecular electrostatic potential minimum, indicates electronic effects. |

| Electronic | Ab initio parameters | Derived from calculations on complexes like [Ni(CO)₃(PR₃)]. |

This table summarizes common computational parameters used to characterize phosphine ligands. manchester.ac.uk

Modeling of Coordination Geometries and Energetics

Computational modeling is extensively used to predict and analyze the coordination geometries and energetics of metal complexes containing the bis(trimethylsilyl)phosphide (P'') ligand. nih.govrsc.org The coordination chemistry of P'' is extensive, with structurally characterized complexes for s-, p-, d-, and f-block metals. nih.gov

In lanthanide(II) complexes, the P'' ligand leads to higher coordination numbers compared to its nitrogen analogue, N''. nih.gov This is attributed to the longer and more flexible Ln-P bonds. nih.gov DFT calculations and single-crystal X-ray diffraction data show a variety of coordination modes, including terminal and bridging (μ₂, μ₃) interactions. nih.govnih.gov

For example, in lanthanide complexes of the type [Ln{P(SiMe₃)₂}₂(donor)ₓ], the geometry can range from distorted tetrahedral to square-based pyramidal, depending on the metal and the number of coordinated solvent molecules. nih.govacs.org The P-Ln-P bond angles are a key indicator of this geometry. nih.govacs.org

DFT calculations are also employed to study the energetics of these complexes. For instance, in palladium complexes with neopentylphosphine ligands (structurally related to silylphosphines), DFT optimized structures using BP86 and SVWN5 functionals have been shown to accurately bracket experimental bond distances. nsf.gov Such studies provide confidence in the ability of computational models to predict the structures and stabilities of new, uncharacterized bis(trimethylsilyl)phosphide complexes.

Table 3: Selected Coordination Geometries and Bond Angles in P'' Complexes

| Complex Type | Metal (Ln) | Geometry | P-Ln-P Angle (°) | Reference |

|---|---|---|---|---|

| [Ln(P'')₂(18-crown-6)] | Sm | Distorted Hexagonal Bipyramidal | 161.65 | nih.gov |

| [Ln(P'')₂(18-crown-6)] | Eu | Distorted Hexagonal Bipyramidal | 154.8 | nih.gov |

| [Yb(P'')₂(TMEDA)₂] | Yb | Distorted Tetrahedral | - | nih.gov |

| [Ln{P(SiⁱPr₃)₂}₂(THF)ₓ] | Sm (x=3) | Intermediate Trigonal Bipyramidal/Square Pyramidal | 156.11 | acs.org |

P'' = {P(SiMe₃)₂}⁻; TMEDA = Tetramethylethylenediamine.

Applications in Advanced Chemical Synthesis and Materials Science

Catalytic Applications

The unique steric and electronic properties of the bis(trimethylsilyl)phosphide ligand have led to its exploration in several areas of catalysis. While its direct use is specialized, its role as a ligand in metal complexes is a key feature of its catalytic chemistry. rsc.orgmanchester.ac.uk

The deprotonated form of bis(trimethylsilyl)phosphine, the bis(trimethylsilyl)phosphide anion, is extensively used as a ligand transfer agent to synthesize a wide array of metal complexes. rsc.orgnih.gov Reagents like lithium bis(trimethylsilyl)phosphide react with metal halides or other precursors to form metal-phosphide bonds, yielding complexes that can function as homogeneous catalysts. researchgate.netuni-stuttgart.de The bulky trimethylsilyl (B98337) groups provide steric protection to the metal center, influencing the coordination environment and the catalytic activity of the resulting complex. These complexes have shown potential in various catalytic processes, although the coordination chemistry of the bis(trimethylsilyl)phosphide ligand is less developed than its nitrogen analogue, bis(trimethylsilyl)amide. rsc.orgmanchester.ac.ukresearchgate.net The synthesis of main-group element and transition metal phosphine (B1218219) complexes using silylphosphine precursors is crucial for developing new catalysts for organic synthesis. researchgate.net

Chiral phosphine ligands are of paramount importance in the field of asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that enables the synthesis of enantiomerically enriched products. tcichemicals.comnih.gov The development of P-chirogenic phosphines—where the phosphorus atom itself is the stereocenter—and ligands with backbone chirality has led to highly effective catalysts for reactions like asymmetric hydrogenation. tcichemicals.comnih.gov However, the application of chiral derivatives of bis(trimethylsilyl)phosphine specifically for asymmetric catalysis is not prominently documented in scientific literature. The synthesis of such P-chirogenic ligands often involves complex, multi-step procedures starting from different precursors, and the focus has been on other structural motifs. tcichemicals.comresearchgate.netresearchgate.netmdpi.com

Nucleophilic phosphine catalysis is a well-established branch of organocatalysis, where a phosphine adds to an electrophile to generate a reactive zwitterionic intermediate. nih.gov This strategy is employed in a variety of organic transformations. While the field of phosphine organocatalysis is broad, the specific use of bis(trimethylsilyl)phosphine as an organocatalyst is not a widely reported application. Research in this area tends to focus on other phosphines, such as triaryl- or trialkylphosphines. nih.govnih.gov In some cases, trimethylsilyl groups have been installed on the substrate rather than the catalyst to influence the reaction's outcome by sterically hindering undesired side reactions. nih.gov

Dehydrocoupling is a significant method for forming element-element bonds, including those needed for polymer synthesis. rsc.org Catalytic dehydrocoupling has been successfully used to create polysiloxanes, poly(phenylphosphino)boranes, and other polymers using various catalysts, including main group compounds and transition metal complexes. rsc.orguwaterloo.canih.gov For instance, the dehydrocoupling of phosphine-boranes can be catalyzed by the strong Lewis acid B(C₆F₅)₃ to form poly(phosphino)boranes. rsc.org While related silylated compounds like alkaline earth bis(trimethylsilyl)amides (M[N(SiMe₃)₂]₂) have shown catalytic activity in the dehydrocoupling of amine-boranes, the use of bis(trimethylsilyl)phosphine or its phosphide (B1233454) derivatives as catalysts for dehydrocoupling polymerization is not a documented application in the reviewed literature. rsc.org

Bis(trimethylsilyl)phosphine and its analogues are effective reagents in photochemical reactions, particularly in the hydrophosphination of alkenes. This process allows for the formation of phosphorus-carbon bonds in an atom-economical manner. The reaction is typically initiated by UV light and proceeds without a catalyst via a radical-chain mechanism. nih.govnih.gov

While much of the detailed research has focused on the analogues bis(trimethylsilyl)phosphonite (HP(OSiMe₃)₂) and bis(trichlorosilyl)phosphine (HP(SiCl₃)₂), radical reactions involving bis(trimethylsilyl)phosphine ((Me₃Si)₂PH) with alkenes have also been explored as a route to new organo(silyl)phosphines. nih.govresearchgate.netbohrium.com Under UV irradiation, HP(SiCl₃)₂ efficiently undergoes anti-Markovnikov addition to unactivated terminal olefins, yielding alkyl-bis(trichlorosilyl)phosphines in high yields. nih.govresearchgate.net Experimental and computational studies on these systems support a radical mechanism, which serves as a model for the reactivity of bis(trimethylsilyl)phosphine in similar photochemical processes. nih.govnih.gov

Table 1: Examples of Photochemical Hydrophosphination with a Silylphosphine Analogue This table showcases the catalyst-free photochemical hydrophosphination of various unactivated terminal olefins using the analogue bis(trichlorosilyl)phosphine (HP(SiCl₃)₂), demonstrating the typical efficiency of this class of reaction.

| Olefin Substrate | Product Yield (%) | Reference |

| 1-Octene | 98 | nih.gov |

| 1-Hexene | 88 | nih.gov |

| 3,3-Dimethyl-1-butene | 76 | nih.gov |

| Allylcyclohexane | 93 | nih.gov |

| 4-Cyclohexyl-1-butene | 95 | nih.gov |

| 1-Chloro-5-hexene | 83 | nih.gov |

| Allyltrimethylsilane | 92 | nih.gov |

Precursors for Novel Materials

Metal complexes containing the bis(trimethylsilyl)phosphide ligand are significant precursors for the synthesis of novel solid-state materials. rsc.orgmanchester.ac.ukrsc.org This application is particularly prominent in the field of semiconductor materials, especially binary III-V semiconductors. researchgate.net

The synthesis involves using s-block, p-block, or d-block metal complexes of the {P(SiMe₃)₂}⁻ ligand as single-source precursors. researchgate.net For example, dimeric group 13 complexes of the type [M(R)₂(μ-P(SiMe₃)₂)]₂ (where M = Al, Ga, In) have been investigated as precursors for III-V materials. researchgate.net Similarly, group 11 metal phosphide cluster complexes have been synthesized as potential precursors for semiconductor materials. rsc.org The related compound, tris(trimethylsilyl)phosphine (B101741), is also a key reagent for installing phosphide ligands into metal clusters and for synthesizing quantum dots, such as those made from indium phosphide (InP). nih.govwikipedia.org The use of sterically demanding silylphosphines can improve the homogeneity and quantum yield of the resulting nanomaterials. nih.gov

Table 2: Examples of Bis(trimethylsilyl)phosphide Complexes as Material Precursors

| Precursor Type | Target Material Application | Reference |

| Dimeric Group 13 P(SiMe₃)₂ Complexes | III-V Semiconductors | researchgate.net |

| Group 11 Metal P(SiMe₃)₂ Cluster Complexes | Semiconductor Materials | rsc.org |

| Lanthanide(II) P(SiMe₃)₂ Complexes | Magnetic and Luminescent Materials | nih.gov |

| Tris(trialkylsilyl)phosphine (related precursor) | InP Quantum Dots | nih.gov |

Solid-State Materials Synthesis

While the coordination chemistry of bis(trimethylsilyl)phosphide has shown potential for applications in materials science, its direct use as a precursor for novel solid-state materials is an area of ongoing research. nih.gov Much of the current research in the synthesis of solid-state metal phosphide materials has utilized the related compound, tris(trimethylsilyl)phosphine (P(SiMe3)3), as a phosphorus source. rsc.orgyoutube.com This is often due to its commercial availability and its role as a safer, more user-friendly alternative to highly toxic phosphine gas (PH3). youtube.com

The general strategy involves the reaction of metal salts or complexes with a silylated phosphine, where the formation of strong silicon-halogen or other silicon-containing byproducts drives the reaction forward to produce metal phosphide nanoparticles. This approach has been successful in synthesizing various metal phosphides at relatively mild temperatures. rsc.org For instance, tris(trimethylsilyl)phosphine has been employed in the synthesis of Ag-Cu3P nanocrystals through a selective phosphidation process. rsc.org

Although specific examples detailing the use of bis(trimethylsilyl)phosphine for the synthesis of ternary phosphide solid-state materials like LiSiP and ZnSiP2 are not extensively documented in the available literature, the underlying chemical principles suggest its potential as a viable precursor. The reactivity of the P-Si bonds in bis(trimethylsilyl)phosphine could, in theory, be harnessed to deliver the phosphide component to a pre-lithiated silicon source or a mixture of zinc and silicon precursors under appropriate reaction conditions. Further research is needed to explore and develop these synthetic routes.

Phosphorus-Containing Polymer Development

The development of phosphorus-containing polymers is a significant area of materials science, driven by the unique properties these polymers can exhibit, such as flame retardancy, and their potential applications in electronics and biomedicine. While direct polymerization of bis(trimethylsilyl)phosphine itself is not a common route, it serves as a crucial starting material for the synthesis of monomers that can undergo polymerization.

One key application of bis(trimethylsilyl)phosphine derivatives is in the synthesis of phosphaalkenes, which are compounds containing a phosphorus-carbon double bond. These phosphaalkenes can then act as monomers for polymerization. For example, lithium bis(trimethylsilyl)phosphide can be reacted with suitable carbonyl compounds to generate phosphaalkene intermediates. These intermediates can then dimerize or, under specific conditions, be polymerized to create novel phosphorus-containing polymers. The successful synthesis and isolation of new phosphaalkenes provide a foundation for future investigations into their polymerization behavior.

Quantum Dot Manufacturing via Phosphorus Precursors

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties, and those containing phosphorus, such as indium phosphide (InP), are of particular interest as less toxic alternatives to cadmium-based QDs. nanografi.com The synthesis of InP QDs often relies on the use of highly reactive phosphorus precursors to facilitate the formation of the nanocrystal lattice.

The most commonly cited phosphorus precursor for InP QD synthesis is tris(trimethylsilyl)phosphine. nih.govnanografi.comresearchgate.netbohrium.commit.edu Mechanistic studies on the formation of InP QDs have detailed the reaction of indium carboxylates with tris(trimethylsilyl)phosphine at elevated temperatures. nih.gov The reactivity of the P-Si bonds is crucial for the delivery of phosphorus to the indium precursor, leading to the nucleation and growth of the InP nanocrystals.

While the direct use of bis(trimethylsilyl)phosphine in the large-scale manufacturing of quantum dots is not as widely reported, its deprotonated form, lithium bis(trimethylsilyl)phosphide, is a key reagent in organophosphorus synthesis and could potentially be used as a phosphorus source. The fundamental reactivity of the bis(trimethylsilyl)phosphide moiety suggests its capability to react with indium precursors. However, the majority of established protocols and commercial production methods currently favor the use of the tris-substituted phosphine. nanografi.combohrium.com The development of new synthetic methodologies may open avenues for the application of bis(trimethylsilyl)phosphine or its derivatives in this field.

Synthetic Reagent in Organic and Organometallic Transformations

Bis(trimethylsilyl)phosphine and its alkali metal salts are powerful reagents in synthetic chemistry, enabling the formation of a variety of organophosphorus compounds and metal phosphido complexes.

Formation of Complex Organophosphorus Compounds

Bis(trimethylsilyl)phosphine is a key building block for the synthesis of more complex organophosphorus compounds, particularly those with low-coordinate phosphorus centers, such as phosphaalkenes and diphosphenes.

The reaction of lithium bis(trimethylsilyl)phosphide with ketones, such as benzophenone (B1666685), provides a convenient route to phosphaalkenes. youtube.com This reaction proceeds through the nucleophilic attack of the phosphide on the carbonyl carbon, followed by elimination of lithium silanolate. The resulting phosphaalkene can be isolated or can undergo further reactions, such as [2+2] cycloaddition to form 1,2-diphosphetanes. youtube.com The trimethylsilyl group plays a crucial role in stabilizing the intermediates and can be cleaved on-demand to promote further reactivity. youtube.com

This methodology has been extended to create macrocyclic structures by using tethered bis-benzophenones, showcasing the utility of bis(trimethylsilyl)phosphine in constructing complex molecular architectures. youtube.com

Preparation of Metal Phosphido Clusters

Bis(trimethylsilyl)phosphide is a widely used ligand in organometallic chemistry for the preparation of metal phosphido complexes, which are compounds containing a direct bond between a metal and a phosphorus atom. rsc.org These complexes are of interest for their catalytic activity and as precursors to phosphorus-containing materials.

The synthesis of metal phosphido clusters often involves the reaction of a metal halide or other metal precursor with an alkali metal salt of bis(trimethylsilyl)phosphide, typically lithium or potassium bis(trimethylsilyl)phosphide. rsc.org The salt metathesis reaction results in the formation of a metal-phosphorus bond and the elimination of an alkali metal halide.

A notable example is the reaction of bis(trimethylsilyl)phosphido complexes with aluminum alkyls, which can lead to the formation of clusters with well-defined structures. For instance, the reaction of [Zr(cp)2(P(SiMe3)2)Cl] with (AlMe3)2 resulted in the formation of [AlMe2(μ-P(SiMe3)2)]2, which features a planar, nearly square Al2P2 ring.

While a comprehensive review of bis(trimethylsilyl)phosphide chemistry highlights its versatility in forming complexes with a wide range of metals across the periodic table, including s-, p-, d-, and f-block elements, specific examples for the synthesis of iron and nickel phosphido clusters using this precursor are part of the broader landscape of metal phosphido chemistry. rsc.org

Contributions to Bioinorganic Chemistry

Bioinorganic chemistry explores the role of metals in biological systems and seeks to create synthetic molecules that can mimic or interact with biological processes. Phosphorus is a key element in biology, found in DNA, RNA, ATP, and cell membranes. The development of synthetic phosphorus-containing molecules that can model biological systems or have therapeutic potential is an active area of research.

While bis(trimethylsilyl)phosphide itself is not a biomimetic molecule, its utility in organophosphorus synthesis provides the tools to construct complex phosphorus-containing ligands and molecules that can be incorporated into bioinorganic studies. rsc.org For example, the ability to create specific phosphido complexes and functionalized organophosphorus compounds could lead to the development of new enzyme inhibitors, metal-based drugs with targeted delivery, or novel probes for studying biological systems. The broader field of biomimetic phosphorus-containing polymers and materials often draws on fundamental organophosphorus chemistry where silylated phosphines are key reagents.

Synthesis of Non-natural Amino Acid Derivatives

The primary application of bis(trimethylsilyl) phosphonite in this context is the synthesis of α-aminomethyl-H-phosphinic acids, which are considered non-natural analogues of α-amino acids. The general synthetic strategy involves the nucleophilic addition of bis(trimethylsilyl) phosphonite to an imine. This imine is typically generated in situ from the condensation of an aldehyde with an amine, such as benzhydrylamine. The initial addition product is a silylated intermediate, which is then hydrolyzed, usually with methanol (B129727), to afford the N-protected α-aminomethyl-H-phosphinic acid. Subsequent removal of the protecting group, for instance, through acidic hydrolysis of the benzhydryl group, yields the final deprotected non-natural amino acid derivative.

This methodology has been successfully applied to a variety of aldehydes, especially those bearing heterocyclic moieties, leading to a range of novel non-natural amino acid derivatives. The use of bis(trimethylsilyl) phosphonite offers the advantage of mild reaction conditions and good yields.

Detailed Research Findings

Research conducted by Afanasyev and colleagues has demonstrated the efficacy of this approach for the synthesis of various heterocyclic α-aminomethyl-H-phosphinic acids. Their work outlines a reproducible and efficient protocol based on the reaction of bis(trimethylsilyl) phosphonite with heterocyclic imines. The subsequent methanolysis of the intermediate adducts provides the corresponding N-benzhydryl-α-aminomethyl-H-phosphinic acids in fair to good yields. Further acidic hydrolysis of these N-protected derivatives allows for the isolation of the free α-aminomethyl-H-phosphinic acids in high purity after crystallization.

The scope of the reaction has been explored with a range of heterocyclic aldehydes, highlighting the versatility of this method. The yields for both the N-protected and the final deprotected amino acid analogues have been reported, providing valuable data for synthetic chemists.

Synthesis of N-Benzhydryl-α-aminomethyl-H-phosphinic Acids

The following table summarizes the synthesis of various N-benzhydryl-protected α-aminomethyl-H-phosphinic acids from different heterocyclic aldehydes using bis(trimethylsilyl) phosphonite.

| Heterocyclic Aldehyde | Product: N-Benzhydryl-α-aminomethyl-H-phosphinic Acid | Yield (%) |

| Thiophene-2-carboxaldehyde | (Benzhydrylamino)(thiophen-2-yl)methyl-H-phosphinic acid | 75 |

| Furan-2-carboxaldehyde | (Benzhydrylamino)(furan-2-yl)methyl-H-phosphinic acid | 72 |

| Pyrrole-2-carboxaldehyde | (Benzhydrylamino)(pyrrol-2-yl)methyl-H-phosphinic acid | 68 |

| Thiazole-2-carboxaldehyde | (Benzhydrylamino)(thiazol-2-yl)methyl-H-phosphinic acid | 78 |

| Pyridine-2-carboxaldehyde | (Benzhydrylamino)(pyridin-2-yl)methyl-H-phosphinic acid | 65 |

| Pyridine-3-carboxaldehyde | (Benzhydrylamino)(pyridin-3-yl)methyl-H-phosphinic acid | 70 |

| Pyridine-4-carboxaldehyde | (Benzhydrylamino)(pyridin-4-yl)methyl-H-phosphinic acid | 73 |

| Quinoline-2-carboxaldehyde | (Benzhydrylamino)(quinolin-2-yl)methyl-H-phosphinic acid | 69 |

Deprotection to Yield α-Aminomethyl-H-phosphinic Acids

The N-benzhydryl protecting group can be efficiently removed under acidic conditions to yield the free α-aminomethyl-H-phosphinic acids. The table below shows the yields for the deprotection step.

| Starting Material | Product: α-Aminomethyl-H-phosphinic Acid | Yield (%) |

| (Benzhydrylamino)(thiophen-2-yl)methyl-H-phosphinic acid | Amino(thiophen-2-yl)methyl-H-phosphinic acid | 92 |

| (Benzhydrylamino)(furan-2-yl)methyl-H-phosphinic acid | Amino(furan-2-yl)methyl-H-phosphinic acid | 90 |

| (Benzhydrylamino)(pyrrol-2-yl)methyl-H-phosphinic acid | Amino(pyrrol-2-yl)methyl-H-phosphinic acid | 88 |

| (Benzhydrylamino)(thiazol-2-yl)methyl-H-phosphinic acid | Amino(thiazol-2-yl)methyl-H-phosphinic acid | 95 |

| (Benzhydrylamino)(pyridin-2-yl)methyl-H-phosphinic acid | Amino(pyridin-2-yl)methyl-H-phosphinic acid | 85 |

| (Benzhydrylamino)(pyridin-3-yl)methyl-H-phosphinic acid | Amino(pyridin-3-yl)methyl-H-phosphinic acid | 89 |

| (Benzhydrylamino)(pyridin-4-yl)methyl-H-phosphinic acid | Amino(pyridin-4-yl)methyl-H-phosphinic acid | 91 |

| (Benzhydrylamino)(quinolin-2-yl)methyl-H-phosphinic acid | Amino(quinolin-2-yl)methyl-H-phosphinic acid | 87 |

These findings underscore the utility of bis(trimethylsilyl) phosphonite as a key reagent for accessing a diverse library of non-natural amino acid derivatives, which are valuable building blocks for drug discovery and the development of novel materials.

Emerging Research Frontiers and Future Directions

Design and Synthesis of Next-Generation Silylphosphorus Ligands

The development of novel silylphosphorus ligands is crucial for advancing their applications in various chemical transformations. Researchers are focusing on creating next-generation ligands with tailored steric and electronic properties to achieve enhanced catalytic activity, selectivity, and stability.

A significant area of research is the functionalization of the bis(trimethylsilyl)phosphide framework. While the coordination chemistry of bis(trimethylsilyl)phosphide, {P(SiMe₃)₂}⁻ (often abbreviated as P′′), is becoming more established, the exploration of derivatives with bulkier silyl (B83357) groups is a nascent field. rsc.orgnih.gov For instance, the synthesis of the first f-block bis(triisopropylsilyl)phosphide complexes, [Ln{P(SiⁱPr₃)₂}₂(THF)ₓ], has been reported. acs.org These bulkier ligands offer different coordination properties compared to their trimethylsilyl (B98337) counterparts due to increased steric hindrance and altered electronic effects, paving the way for new reactive motifs. acs.org

Another promising approach involves the synthesis of silylphosphorus compounds from alternative and safer phosphorus sources, moving away from the hazardous white phosphorus (P₄). acs.orgyoutube.com For example, bis(trimethylsilyl)phosphonite, HP(OSiMe₃)₂, can be prepared in high yield from ammonium (B1175870) hypophosphite. acs.org This reagent has proven effective for the hydrophosphination of olefins under mild, catalyst-free photochemical conditions. acs.orgnih.gov The resulting trivalent phosphorus compounds can be further functionalized to produce a variety of organophosphorus products, demonstrating a divergent synthetic route. acs.orgnih.gov

Furthermore, the design of sterically crowded phosphines, such as tris(2-(trimethylsilyl)phenyl)phosphine, is being explored. nih.gov The significant steric bulk provided by the trimethylsilyl groups shields the phosphorus atom, imparting air stability to the compound. nih.gov Despite this shielding, these phosphines can still participate in reactions like protonation, oxidation, and complexation with specific metal ions, suggesting their potential as specialized ligands in catalysis. nih.gov

The table below summarizes some of the next-generation silylphosphorus ligands and their synthetic precursors.

| Ligand/Precursor Name | Formula | Synthetic Starting Material(s) | Key Feature/Application |

| Bis(triisopropylsilyl)phosphide | [P(SiⁱPr₃)₂]⁻ | [Na{P(SiⁱPr₃)₂}]n and [LnI₂(THF)₂] | Bulkier ligand for f-block metal complexes |

| Bis(trimethylsilyl)phosphonite | HP(OSiMe₃)₂ | Ammonium hypophosphite, Bis(trimethylsilyl)amine | Catalyst-free photochemical hydrophosphination |

| Tris(2-(trimethylsilyl)phenyl)phosphine | P(o-TMSC₆H₄)₃ | Tris(2-bromophenyl)phosphine, t-BuLi, TMSCl | Sterically crowded, air-stable phosphine (B1218219) |

Expanding the Scope of Catalytic Methodologies

"Phosphine, bis(trimethylsilyl)-" and its derivatives are increasingly recognized for their potential in catalysis. rsc.orgrsc.org Their unique electronic and steric properties make them valuable ligands for a variety of transition metal-catalyzed reactions. prochemonline.com

Nucleophilic phosphine catalysis is a powerful tool in organic synthesis, where tertiary phosphines activate substrates by forming zwitterionic intermediates. acs.orgescholarship.org Silylphosphines can participate in these transformations, and ongoing research aims to expand the range of reactions amenable to this methodology. This includes the development of new annulation, cycloaddition, and cross-coupling reactions. acs.org

A key advantage of using silylphosphide ligands is the potential for creating highly active and selective catalysts. For instance, in palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is critical for the reaction's success. nih.gov The development of new silylphosphine ligands allows for fine-tuning of the catalyst's properties, potentially leading to higher yields, lower catalyst loadings, and milder reaction conditions. nih.gov